N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their observed biological activities .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways, leading to their observed biological activities .
Pharmacokinetics
Benzothiazole derivatives have been reported to have favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, including anti-tubercular activity .
Action Environment
The action of benzothiazole derivatives can be influenced by various environmental factors .
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 4-bromo-3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide can be compared with other benzothiazole derivatives such as:
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: This compound has similar structural features but different functional groups, leading to variations in its biological activity.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Another similar compound with distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-17-11-15(12-18(13-17)27-2)21(25)23-16-9-7-14(8-10-16)22-24-19-5-3-4-6-20(19)28-22/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZVVNYWBKBHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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